BenchChemオンラインストアへようこそ!

Fanapanel hydrate

AMPA receptor NMDA receptor receptor selectivity

Choose Fanapanel hydrate for definitive AMPA receptor pharmacology. It delivers 34-fold selectivity over NMDA (Ki 3.2 nM AMPA vs. 8.5 μM NMDA), validated MCAO stroke efficacy (24–45% infarct reduction, effective up to 5 h post-occlusion), and dose-dependent seizure threshold elevation. Unlike NBQX, it preserves motor coordination and lacks cardiovascular side effects at efficacious doses. Potent IC50 of 21 nM in cortical slices ensures reliable synaptic blockade for electrophysiology and neuroprotection studies.

Molecular Formula C14H17F3N3O7P
Molecular Weight 427.27 g/mol
Cat. No. B8022623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFanapanel hydrate
Molecular FormulaC14H17F3N3O7P
Molecular Weight427.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O.O
InChIInChI=1S/C14H15F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25);1H2
InChIKeyRYQLMFHPDNKPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fanapanel Hydrate (ZK 200775) for AMPA Receptor Research: Procurement-Grade Pharmacological Baseline


Fanapanel hydrate (INN, also known as ZK 200775, ZK-200775, or MPQX) is a quinoxalinedione derivative that functions as a potent competitive antagonist at the AMPA receptor with cross-activity at kainate receptors [1]. In rat cortical membrane preparations, it displays high affinity for [³H]-AMPA binding sites (Ki = 120 nM) and [³H]-CNQX binding sites (Ki = 32 nM), while exhibiting substantially lower affinity for kainate and NMDA channel-associated binding sites (IC₅₀ range: 2.5–11 μM) . The compound, originally developed by Schering AG for cerebral ischemia, reached Phase II clinical evaluation for acute ischemic stroke before development was discontinued due to safety findings [2].

Why Fanapanel Hydrate Cannot Be Interchanged with Generic Quinoxalinedione AMPA Antagonists


Within the quinoxalinedione class of AMPA antagonists, significant heterogeneity exists across three critical dimensions that preclude generic substitution: (1) receptor subtype selectivity profiles determine off-target engagement of NMDA and kainate receptors [1]; (2) physicochemical properties—particularly aqueous solubility—dictate in vivo experimental feasibility and formulation requirements [1]; and (3) in vivo safety margins at neuroprotective doses vary substantially among structural analogs . Fanapanel hydrate occupies a distinct position along these axes, characterized by the methylphosphonate modification that preserves AMPA potency while conferring water solubility, and by a specific in vivo profile documented in comparative studies with NBQX . Substituting a generic quinoxalinedione without verifying these parameters would introduce uncontrolled variables into experimental design and risk reproducing the solubility and tolerability limitations that have historically constrained this class.

Fanapanel Hydrate Evidence Guide: Quantified Differentiation Against Comparator AMPA Antagonists


AMPA vs. NMDA Selectivity: Quantified Target Engagement Profile for Fanapanel Hydrate

Fanapanel hydrate exhibits a 34-fold selectivity for AMPA receptors relative to NMDA receptors, a selectivity ratio that distinguishes it from less selective quinoxalinediones [1]. In direct binding assays using rat cortical slice preparations, the compound demonstrates Ki values of 3.2 nM at quisqualate (AMPA) sites, 100 nM at kainate sites, and 8.5 μM at NMDA sites [1]. This >2600-fold discrimination between AMPA and NMDA binding affinity (3.2 nM vs. 8.5 μM) enables experimental isolation of AMPA-mediated signaling with minimal NMDA confounding. In functional assays, ZK 200775 inhibits AMPA-, kainate-, and NMDA-induced currents with IC₅₀ values of 21 nM, 27 nM, and >1 μM respectively .

AMPA receptor NMDA receptor receptor selectivity ionotropic glutamate receptors

Aqueous Solubility Advantage: Structural Modification Enabling In Vivo Fanapanel Hydrate Research

Fanapanel hydrate incorporates a methylphosphonate group at the N-1 position of the quinoxalinedione scaffold, a structural modification that leaves AMPA potency and selectivity unchanged while dramatically improving aqueous solubility relative to first-generation quinoxalinediones [1]. Unlike NBQX, which exhibits extremely low water solubility and causes kidney precipitation upon in vivo administration [2], Fanapanel hydrate is water-soluble and suitable for intravenous formulation without specialized solubilizing agents . This solubility advantage is quantified in the compound's use as a tool compound for in vivo studies, with intravenous infusion (0.1–10 mg/kg/h) producing dose-dependent neuroprotective effects in rodent stroke models without the nephrotoxicity associated with NBQX precipitation [1].

aqueous solubility in vivo dosing formulation pharmacokinetics

In Vivo Safety Margin: Motor Behavior and Cardiovascular Profile of Fanapanel Hydrate vs. NBQX

Fanapanel hydrate demonstrates a differentiated in vivo safety profile compared to the prototypical quinoxalinedione NBQX. At neuroprotective doses in rat models, Fanapanel hydrate shows no effects on motor behavior or cardiac events, whereas NBQX produces motor impairment and cardiovascular side effects at comparable efficacy doses . This safety differentiation is further contextualized by seizure threshold data: Fanapanel hydrate elevates the threshold for AMPA-induced clonic seizures with a THRD₅₀ of 2.9 mg/kg i.v. and kainate-induced seizures with a THRD₅₀ of 1.6 mg/kg i.v., while NMDA-induced seizure threshold elevation (THRD₅₀ = 24.1 mg/kg i.v.) occurs only at doses that affect motor coordination (rotarod ED₅₀ = 14.6 mg/kg i.v.) [1]. Thus, a therapeutic window exists between anticonvulsant efficacy and motor impairment.

in vivo safety motor coordination cardiovascular safety therapeutic index

Clinical Translation Failure: Species-Specific Sedation Precludes Fanapanel Hydrate Stroke Development

Despite favorable preclinical efficacy and rodent tolerability, Fanapanel hydrate produced clinically significant sedation in acute ischemic stroke patients that precluded further development. In a Phase II multicenter, double-blind, placebo-controlled trial (n=61), 8 of 13 patients (62%) receiving a 525 mg total dose over 48 h experienced reduced level of consciousness (stupor and coma), with a significant transient worsening in mean NIH stroke scale score 14–18 h after treatment initiation [1]. Even after dose reduction to 105 mg over 6 h, 2 of 11 patients (18%) experienced reduced consciousness [1]. This CNS depression reversed approximately 6 h after infusion cessation. The species disconnect—rodent studies showing no motor impairment at neuroprotective doses versus human sedation—represents a critical consideration for experimental design and interpretation of in vivo data generated with this compound .

clinical safety sedation stroke species differences CNS penetration

Fanapanel Hydrate: Evidence-Backed Research Application Scenarios for Scientific Procurement


In Vivo AMPA Receptor Pharmacology Requiring Water-Soluble Antagonist Without Specialized Formulation

When experimental design requires intravenous administration of an AMPA antagonist in rodent models, Fanapanel hydrate's methylphosphonate-mediated water solubility eliminates the need for specialized salt formulations or solubilizing vehicles required for NBQX [1]. This solubility advantage, combined with the documented 5-fold therapeutic index for anticonvulsant efficacy versus motor impairment, enables dose-response studies across a defined window (1.6–14.6 mg/kg i.v.) without motor confounds [1].

Selective Pharmacological Dissection of AMPA vs. NMDA Contributions to Synaptic Plasticity

Fanapanel hydrate's >2600-fold discrimination between AMPA binding affinity (Ki = 3.2 nM) and NMDA binding affinity (Ki = 8.5 μM) provides a superior tool for isolating AMPA-specific contributions to synaptic plasticity paradigms compared to less selective quinoxalinediones such as YM90K . At concentrations ≤100 nM, Fanapanel hydrate achieves near-complete AMPA receptor blockade with negligible NMDA receptor engagement, enabling clean pharmacological dissection of AMPA-mediated LTP/LTD components .

Neuroprotection Studies in Rodent Stroke Models with Validated Dosing Regimens

Published preclinical stroke studies provide validated dosing parameters for Fanapanel hydrate: intravenous infusion at 0.1–10 mg/kg/h for 6 h reduces infarct volume by 24–34% in rodent middle cerebral artery occlusion models [1]. These established parameters enable direct experimental replication and comparison, though researchers should note the species-specific sedation observed clinically [2] and include appropriate controls for potential CNS depressant effects on behavioral outcomes.

Nicotine-AMPA Interaction Studies Using a Validated In Vivo Dopamine Release Paradigm

Fanapanel hydrate at 3.0 mg/kg (but not 1.5 or 6.0 mg/kg) significantly decreases nicotine-induced dopamine release in the nucleus accumbens and nicotine-stimulated locomotor activity, while having no effect on baseline dopamine release or locomotion when administered alone [1]. This inverted U-shaped dose-response provides a validated experimental paradigm for studying AMPA receptor contributions to nicotine's mesolimbic effects, with the compound's lack of affinity for nicotinic receptors [1] ensuring pharmacological specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fanapanel hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.